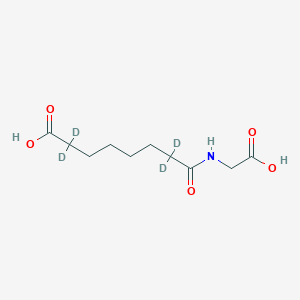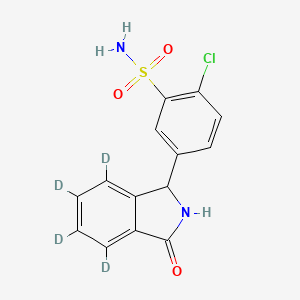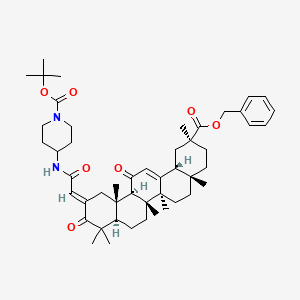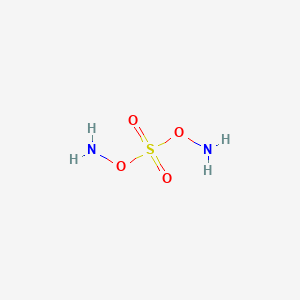
diamino sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamino sulfate is an organic compound with the chemical formula C4H8N4O6S. It is a white to brown powder that is soluble in water and has a molecular weight of 240.19 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Diamino sulfate can be synthesized through several methods. One common synthetic route involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . This method is efficient and yields high purity products. Industrial production methods may vary, but they often involve similar reaction conditions to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Diamino sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Diamino sulfate has a wide range of applications in scientific research:
Biology: this compound is used in the study of enzyme mechanisms and protein interactions. It can also be used as a reagent in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diamino sulfate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Diamino sulfate can be compared with other similar compounds, such as:
5,6-Diaminouracil sulfate: This compound has similar chemical properties and applications but differs in its molecular structure and specific uses.
1,2-Diaminobenzene derivatives: These compounds are also used in the synthesis of heterocyclic compounds and have applications in medicinal chemistry.
This compound is unique in its versatility and wide range of applications, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
H4N2O4S |
|---|---|
Molecular Weight |
128.11 g/mol |
IUPAC Name |
diamino sulfate |
InChI |
InChI=1S/H4N2O4S/c1-5-7(3,4)6-2/h1-2H2 |
InChI Key |
SBXFGBBTYRHJFF-UHFFFAOYSA-N |
Canonical SMILES |
NOS(=O)(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
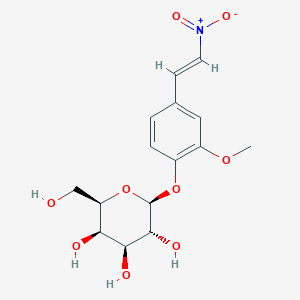
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
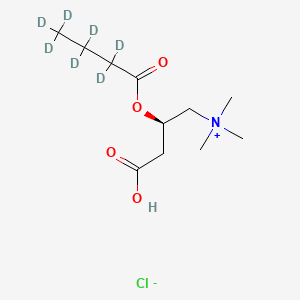
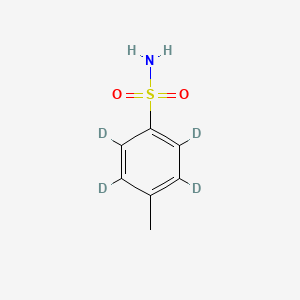
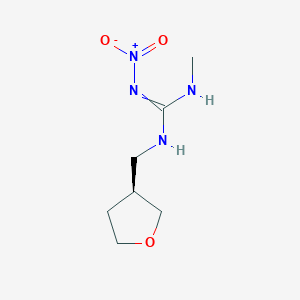
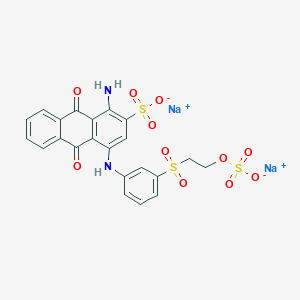
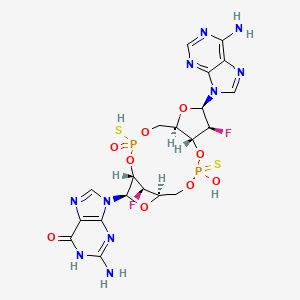

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
